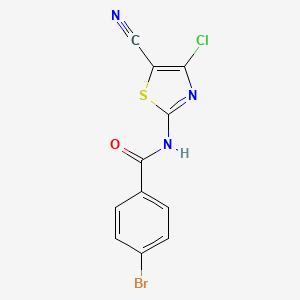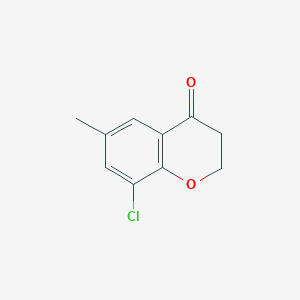
4-Brom-N-(4-Chlor-5-cyan-1,3-thiazol-2-yl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C11H5BrClN3OS and its molecular weight is 342.6. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Pinacol-Boronsäureester: Diese Verbindungen dienen als wertvolle Bausteine in der organischen Synthese. Während die Funktionalisierung der Deboronierung von Alkylboronsäureestern gut etabliert ist, ist die Protodeboronierung (Entfernung der Bor-Gruppe) weniger untersucht. Neuere Forschungsergebnisse haben jedoch über eine katalytische Protodeboronierung von 1°, 2° und 3° Alkylboronsäureestern unter Verwendung eines radikalischen Ansatzes berichtet. Diese Methode ermöglicht eine formale Anti-Markovnikov-Alken-Hydromethylierung, eine Transformation, die bisher unbekannt war .
- Suzuki–Miyaura-Kupplung: Die Bor-Gruppe in Pinacol-Boronsäureestern spielt eine entscheidende Rolle bei Suzuki–Miyaura-Kreuzkupplungsreaktionen, die weit verbreitet sind für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Diese Reaktionen sind mild, funktionsgruppenverträglich und umweltfreundlich, was sie in der synthetischen Chemie unerlässlich macht .
- In-vitro-Bewertung: Studien haben das Antikrebs-Potenzial von Verbindungen untersucht, die mit 4-Brom-N-(4-Chlor-5-cyan-1,3-thiazol-2-yl)benzamid verwandt sind. Während spezifische Daten zu dieser Verbindung begrenzt sind, könnte die Erforschung ihrer Auswirkungen auf Krebszelllinien wertvoll sein .
- Molekularmodellierung und therapeutisches Potenzial: Imidazol-haltige Verbindungen, einschließlich Derivaten von this compound, wurden auf ihre therapeutischen Eigenschaften untersucht. Molekularmodellierung und biologische Tests können Einblicke in ihr Potenzial als Medikamentenkandidaten liefern .
- Unter den Indol-Derivaten, die mit this compound verwandt sind, haben bestimmte Verbindungen entzündungshemmende und analgetische Wirkungen gezeigt. Beispielsweise zeigte (S)-N-(1-(Benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamid vielversprechende Eigenschaften .
- δ-®-Conicein und Indolizidin 209B: Die Protodeboronierungsmethode wurde in der formalen Totalsynthese von δ-®-Conicein und Indolizidin 209B eingesetzt. Diese Naturstoffe haben interessante biologische Aktivitäten, und ihre Synthese liefert Einblicke in ihre Strukturen und Funktionen .
- Radikaler Ansatz: Die Hydromethylierungssequenz, die durch Protodeboronierung ermöglicht wird, bietet eine neuartige Möglichkeit, Methylgruppen in Anti-Markovnikov-Manier an Alkene einzuführen. Diese Transformation erweitert den synthetischen Werkzeugkasten für organische Chemiker .
Organische Synthese und Katalyse
Krebsforschung
Imidazol-Derivate
Entzündungshemmende und analgetische Wirkungen
Totalsynthese von Naturstoffen
Hydromethylierungsreaktionen
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Thiazole derivatives, such as this compound, have been known to interact with various biological targets . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Mode of Action
It’s plausible that the compound may interact with its targets through hydrogen bonding and pi-pi interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Compounds that interact with dna and topoisomerase ii, like some thiazole derivatives, can affect dna replication and transcription . This can lead to downstream effects such as cell cycle arrest and apoptosis.
Result of Action
If the compound interacts with dna and topoisomerase ii, it could potentially cause dna damage, leading to cell cycle arrest and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . Additionally, the compound’s interaction with its targets can be influenced by the cellular environment, including the presence of other molecules and ions.
Eigenschaften
IUPAC Name |
4-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrClN3OS/c12-7-3-1-6(2-4-7)10(17)16-11-15-9(13)8(5-14)18-11/h1-4H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASRSXAQXUEPBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=C(S2)C#N)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2485130.png)


![5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2485133.png)
![1-(2-Chlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2485134.png)
![3-oxo-2-(m-tolyl)-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2485135.png)
![N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2485137.png)
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2485138.png)




![2-Thiophenecarboxamide, 5-[6-[(1-methyl-4-piperidinyl)oxy]-1H-benzimidazol-1-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]-](/img/structure/B2485145.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2485148.png)
